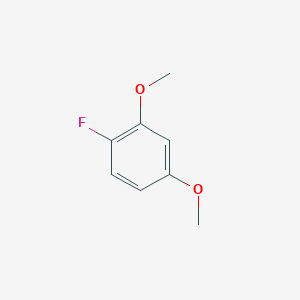

1-fluoro-2,4-dimethoxybenzene

Description

The exact mass of the compound 2,4-Dimethoxy-1-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNEPOEZGFNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374316 | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17715-70-7 | |

| Record name | 1-Fluoro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-fluoro-2,4-dimethoxybenzene

CAS Number: 17715-70-7

This technical guide provides a comprehensive overview of 1-fluoro-2,4-dimethoxybenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its applications, with a focus on its role in the creation of complex molecules.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties, influencing its reactivity and making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 17715-70-7 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.188 g/mL at 25 °C | [1] |

| Boiling Point | 210 °C | [4] |

| Purity | ≥ 97% | [1] |

| InChI Key | QLJNEPOEZGFNEA-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(F)c(OC)c1 | [1] |

Safety and Handling

This compound is classified as an acute toxicant if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard and Precautionary Statements:

| Category | Code | Statement | Reference(s) |

| Hazard Statement | H302 | Harmful if swallowed | [2] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling | |

| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product | |

| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| Precautionary Statement | P330 | Rinse mouth | |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant |

Synthesis

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction.[5] This reaction involves the diazotization of the corresponding aniline, 2,4-dimethoxyaniline, followed by fluorination.[5]

Experimental Protocol: Balz-Schiemann Reaction

Materials:

-

2,4-Dimethoxyaniline

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tetrafluoroboric Acid (HBF₄)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: Dissolve 2,4-dimethoxyaniline in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C with an ice bath. Stir the mixture for 30 minutes.

-

Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

-

Isolation of the Diazonium Salt: Filter the precipitate and wash it with cold water, followed by cold diethyl ether.

-

Thermal Decomposition: Gently heat the dried diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases. The crude this compound is obtained as an oil.

-

Purification: The crude product can be purified by steam distillation or extraction with a suitable organic solvent like diethyl ether. The organic layer is then washed with a sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][6]

-

Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[6] It can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. This compound provides a scaffold to introduce these beneficial properties into novel drug candidates.[6]

-

Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound is used as an intermediate in the development of new crop protection agents.[3]

-

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound of interest in the synthesis of advanced materials, including polymers and liquid crystals.[6]

Biological Signaling Pathways

Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to elucidate any potential biological activity and its mechanism of action.

Logical Relationships in Application

The utility of this compound in various scientific fields is interconnected, stemming from its fundamental chemical structure.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4-dimethoxybenzene is a fluorinated aromatic organic compound with significant applications as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts specific reactivity and properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the fluorine atom can notably enhance the metabolic stability and bioavailability of derivative drug candidates, a crucial aspect of modern medicinal chemistry.[4] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for its analysis and synthesis, and presents logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: Identification and Structural Information

| Parameter | Value | Reference(s) |

| CAS Number | 17715-70-7 | [1][5] |

| Molecular Formula | C₈H₉FO₂ | [1][4][5] |

| Molecular Weight | 156.16 g/mol | [1][3][4] |

| Synonyms | 1,3-Dimethoxy-4-fluorobenzene, 2,4-Dimethoxyfluorobenzene, 4-Fluoro-1,3-dimethoxybenzene | [5] |

| InChI | 1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | [5] |

| SMILES | COc1ccc(F)c(OC)c1 | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow clear liquid | [1][3] |

| Boiling Point | 210 °C (at 760 mmHg) | [1][2][3] |

| Density | 1.188 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.51 | [1][2][3] |

| Flash Point | 105 °C (221 °F) | [5] |

| Purity | Typically ≥ 97-98% (by GC) | [1][5] |

| Solubility | Soluble in various organic solvents | [1][2][3] |

| Storage | Store at room temperature | [1][4] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and utilization of chemical compounds. The following sections provide protocols for spectroscopic analysis and a representative synthetic transformation.

Protocol for Quality Control and Structural Verification

This protocol outlines a standard workflow for verifying the identity and purity of a supplied sample of this compound using common analytical techniques.

Objective: To confirm the structure and assess the purity of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for GC-MS

-

NMR spectrometer (e.g., 400 MHz)

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare an NMR sample by dissolving approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons and the two methoxy group protons. Splitting patterns will be influenced by fluorine-proton coupling.

-

Expected ¹³C NMR signals: Resonances for the eight unique carbon atoms. Carbon signals will exhibit splitting (C-F coupling constants) depending on their proximity to the fluorine atom.

-

Expected ¹⁹F NMR: A single primary resonance, potentially showing coupling to nearby protons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

Inject 1 µL of the solution into the GC-MS system.

-

Use a standard non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Run a temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate any potential impurities.

-

Analysis: The primary peak in the chromatogram should correspond to the target compound. The associated mass spectrum should show a molecular ion (M⁺) peak at m/z = 156.

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid sample using an ATR-FTIR spectrometer.

-

Expected Absorptions: Look for characteristic peaks corresponding to C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (~1500-1600 cm⁻¹), C-O ether stretching (~1000-1300 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹).

-

Protocol for Electrophilic Aromatic Substitution: Nitration

This protocol describes a representative electrophilic nitration reaction, a common transformation for electron-rich aromatic rings like this compound. This specific method is adapted from the nitration of the related compound 2-fluoro-1,4-dimethoxybenzene.[6]

Objective: To synthesize a nitro derivative of this compound.

Materials:

-

This compound

-

Fuming Nitric Acid (≥90%) or a mixture of Nitric Acid (65%) and Sulfuric Acid (98%)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water bath

-

Round-bottom flask, dropping funnel, and magnetic stirrer

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.56 g, 10 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent. Caution: Handle strong acids with extreme care in a fume hood. Slowly add fuming nitric acid (or a pre-mixed solution of nitric and sulfuric acid) to a dropping funnel.

-

Addition: Add the nitrating agent dropwise to the stirred solution of the substrate over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The methoxy groups are strong activating groups, making the reaction potentially vigorous.[4]

-

Reaction: Stir the mixture at 0 °C for an additional 30-60 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired nitro-aromatic product(s).

Role in Synthetic Chemistry

This compound is not typically a final product but rather a key intermediate. Its utility stems from the ability of its functional groups to be modified or to direct subsequent reactions, allowing for the construction of more complex molecular architectures.[1][4]

References

1-fluoro-2,4-dimethoxybenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-2,4-dimethoxybenzene, a versatile aromatic compound. It covers its fundamental physicochemical properties, its role in organic synthesis, and its applications in medicinal chemistry and materials science.

Physicochemical Properties

The quantitative data for this compound are summarized below. This compound is a white to light yellow clear liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | [1][2][3][4][5] |

| Molecular Weight | 156.16 g/mol (also cited as 156.15 g/mol ) | [1][2][3][5][6] |

| CAS Number | 17715-70-7 | [1][2][6] |

| Density | 1.18 g/mL (at 25 °C) | [1][6] |

| Boiling Point | 210 °C | [1][6] |

| Refractive Index | n20D 1.51 | [1][6] |

| Purity | ≥ 98% (GC) | [1][6] |

| Appearance | White to light yellow clear liquid | [1][6] |

| Storage | Room Temperature | [1][3] |

Applications in Synthesis and Research

This compound is a valuable intermediate and building block in various fields of chemical research and development.

-

Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][3][6][7] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug molecules.[1][3][6] Its methoxy groups facilitate electrophilic substitution reactions, making it a versatile tool for constructing complex aromatic molecules.[3]

-

Medicinal Chemistry : This compound is particularly useful in the design of fluorinated drugs, which can exhibit enhanced biological activity.[1][6]

-

Materials Science : It is incorporated into polymer formulations to improve thermal stability and mechanical properties.[1][6][7]

-

Analytical Chemistry : It can be employed as a standard in analytical methods for the detection and quantification of substances in complex mixtures.[1][6][7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following is an example of a synthetic procedure involving a related isomer, demonstrating the type of information required for a full whitepaper.

Example Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from 2-Fluoro-1,4-dimethoxybenzene

This protocol describes the nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, which is an isomer of the topic compound.

-

Preparation : A solution of nitric acid (HNO₃, 64–66%, 143 mL) is cooled to 0 °C in a stirred vessel.

-

Addition of Reactant : 2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is added slowly to the cooled nitric acid solution.

-

Reaction : The solution is stirred for 10 minutes at 0 °C.

-

Quenching : The reaction mixture is then poured onto 600 mL of ice water and stirred for an additional 30 minutes, leading to the precipitation of the product.

-

Isolation : The resulting solid, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, is collected. This synthesis reportedly achieves a 90% yield.[8]

Visualizations

Diagrams are essential for illustrating relationships and workflows. Below is a conceptual workflow illustrating the role of this compound as a synthetic building block.

Caption: Synthetic utility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound [myskinrecipes.com]

- 4. H63528.03 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 8. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

Spectroscopic Analysis of 1-fluoro-2,4-dimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-2,4-dimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The unique substitution pattern of a fluorine atom and two methoxy groups on the benzene ring imparts specific characteristics that are elucidated through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.[1]

Molecular Structure and Properties

-

Compound Name: this compound

-

Synonyms: 1,3-Dimethoxy-4-fluorobenzene, 2,4-Dimethoxyfluorobenzene, 4-Fluoro-1,3-dimethoxybenzene[2]

-

Appearance: White to light yellow clear liquid[1]

-

Density: 1.188 g/mL at 25 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.765 | m | 1H |

| Aromatic-H | 6.628 | m | 1H |

| Aromatic-H | 6.578 | m | 1H |

| -OCH₃ | 3.842 | s | 3H |

| -OCH₃ | 3.833 | s | 3H |

Data sourced from a spectrum obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-F | 156.0 (d, ¹JCF = 240.8 Hz) |

| Aromatic C-O | 151.5 (d, ³JCF = 10.5 Hz) |

| Aromatic C-O | 145.8 (d, ⁴JCF = 2.5 Hz) |

| Aromatic C-H | 111.5 (d, ²JCF = 22.5 Hz) |

| Aromatic C-H | 105.8 (d, ²JCF = 25.0 Hz) |

| Aromatic C-H | 99.5 (d, ³JCF = 6.5 Hz) |

| -OCH₃ | 56.5 |

| -OCH₃ | 55.8 |

Note: Predicted data based on typical chemical shifts and observed coupling constants for similar fluorinated aromatic compounds. The values in parentheses for the fluorinated carbons indicate the multiplicity (d = doublet) and the carbon-fluorine coupling constant (JCF).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic ring, C-O ether linkages, C-F bond, and C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (-OCH₃) | Medium-Strong |

| 1600-1585, 1500-1400 | Aromatic C=C stretching | Medium-Strong |

| 1250-1000 | C-O (ether) stretching | Strong |

| 1250-1100 | C-F stretching | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Note: This is a predicted spectrum based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of an aromatic ether.

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | 100.0 | [M]⁺ (Molecular Ion) |

| 141 | 60.7 | [M - CH₃]⁺ |

| 113 | 35.6 | [M - CH₃ - CO]⁺ or [M - OCH₃]⁺ |

| 95 | 29.7 | [C₆H₄F]⁺ |

| 83 | 11.5 | |

| 70 | 14.8 | |

| 65 | 16.7 | |

| 59 | 6.5 |

Data shows prominent peaks from an electron ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3][4] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5] The final sample height in the tube should be around 4-5 cm. The tube is capped to prevent solvent evaporation.[3]

-

Instrument Setup: The NMR experiment is performed on a spectrometer, for instance, a 400 MHz instrument. The sample is placed in the magnet, and the spectrometer is locked onto the deuterium signal of the solvent.[3]

-

Data Acquisition: The magnetic field is shimmed to achieve homogeneity and improve resolution. For a ¹H NMR spectrum, a standard pulse sequence is used, and a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay is set to ensure accurate integration.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Since this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

-

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is collected first.

-

Data Acquisition: The sample holder with the prepared salt plates is placed in the instrument's sample compartment.[8] The spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[9]

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in the ion source.[10]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.

-

Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a magnetic field in the mass analyzer. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions striking it. The detector records the m/z ratio and the relative abundance of each ion. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 2. Benzene, fluoro- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. irphouse.com [irphouse.com]

- 5. 1,4-Dimethoxybenzene(150-78-7) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. uni-saarland.de [uni-saarland.de]

- 10. 1,2-Difluorobenzene(367-11-3) IR Spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 1-fluoro-2,4-dimethoxybenzene in Organic Solvents

Introduction to this compound

This compound (CAS Number: 17715-70-7) is an aromatic organic compound with the molecular formula C₈H₉FO₂.[1][5] Its structure, featuring a fluorine atom and two methoxy groups on a benzene ring, imparts unique electronic properties that make it a valuable building block in organic synthesis.[1][2][3] These substitutions influence its reactivity and are expected to confer solubility in a range of organic solvents.[1][2][3] The presence of the polar fluorine and methoxy groups, combined with the non-polar benzene ring, suggests a nuanced solubility profile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO₂ | [1][5] |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | White to light yellow clear liquid | [1] |

| Density | 1.18 g/mL at 25 °C | [1][5] |

| Boiling Point | 210 °C | [1] |

| Refractive Index | n20D 1.51 | [1] |

| Flash Point | 105 °C (221 °F) | [5] |

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound is described as being soluble in various organic solvents.[1][2][3] The principle of "like dissolves like" suggests that it will be more soluble in polar organic solvents due to the presence of the fluorine and methoxy groups, which can engage in dipole-dipole interactions. Its aromatic benzene core also allows for van der Waals interactions with non-polar solvents. A related compound, 1-fluoro-2,4-dinitro-benzene, is noted to be more soluble in organic solvents like acetone, ethanol, and chloroform.[6] Given its liquid state at room temperature, it is expected to be miscible with many common organic solvents. However, it has low water solubility.[7]

Experimental Protocol for Solubility Determination

While a specific, validated method for this compound is not available, a general and reliable method for determining the solubility of a liquid compound in an organic solvent is the isothermal equilibrium method. This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it using a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Calculate the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is expressed in units such as g/L, mol/L, or mg/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively published, its chemical structure and physical properties suggest good solubility in many common organic media. For researchers and drug development professionals requiring precise solubility data, the provided general experimental protocol offers a robust starting point for its determination. This information is critical for applications in synthesis, formulation, and analytical method development where this compound is utilized.

References

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 1-Fluoro-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 1-fluoro-2,4-dimethoxybenzene. The interplay of inductive and resonance effects is explored in detail, with a focus on how these phenomena influence the molecule's reactivity, spectroscopic properties, and potential applications in fields such as medicinal chemistry.

Core Principles: The Dichotomy of Fluorine's Electronic Influence

The fluorine atom in this compound exerts two primary electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. However, for fluorine, the +R effect is significantly weaker than its -I effect.[1]

In contrast, the two methoxy groups (-OCH₃) are strongly activating. They exhibit a weaker inductive electron-withdrawing effect (-I) due to the electronegativity of the oxygen atom, but a much stronger resonance electron-donating effect (+R) from the oxygen lone pairs. This strong +R effect significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to the methoxy groups, making the ring highly susceptible to electrophilic attack.

The overall electronic character of this compound is therefore a complex interplay of these competing effects. The powerful activating nature of the two methoxy groups dominates, making the ring electron-rich and highly reactive towards electrophiles. The fluorine atom, while deactivating in isolation, modulates the electron distribution and can influence the regioselectivity of reactions.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Inductive Effect | Resonance Effect |

| -F | +0.34 | +0.06 | Strongly withdrawing (-I) | Weakly donating (+R) |

| -OCH₃ | +0.12 | -0.27 | Weakly withdrawing (-I) | Strongly donating (+R) |

Data sourced from various compilations of Hammett constants.

The positive σm value for fluorine indicates its strong electron-withdrawing inductive effect. The small positive σp value reflects the partial cancellation of the strong -I effect by the weak +R effect. Conversely, the negative σp value for the methoxy group highlights its dominant electron-donating resonance effect.

Spectroscopic Manifestations of Electronic Effects

The electronic environment of the nuclei in this compound is directly reflected in its NMR spectra.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are influenced by the electron density at their respective positions. The electron-donating methoxy groups will shield the protons, shifting them to a lower ppm value (upfield), while the electron-withdrawing fluorine will have a deshielding effect (downfield shift). The expected approximate chemical shifts are:

-

H-3: Ortho to one methoxy group and meta to the other and the fluorine. Expected to be significantly shielded.

-

H-5: Ortho to a methoxy group and para to the fluorine. Expected to be shielded.

-

H-6: Ortho to the fluorine and meta to a methoxy group. Expected to be the most deshielded of the aromatic protons.

The methoxy protons will appear as singlets in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a more direct measure of the electron density at each carbon atom. The carbons directly attached to the electronegative oxygen and fluorine atoms will be significantly deshielded. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling constants (J-coupling), which can be observed over one or more bonds.

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| C-1 (C-F) | ~150-160 | Large ¹J(C,F) ~240-250 Hz |

| C-2 (C-OCH₃) | ~155-165 | ²J(C,F) ~15-25 Hz |

| C-3 | ~95-105 | ³J(C,F) ~5-10 Hz |

| C-4 (C-OCH₃) | ~150-160 | ⁴J(C,F) ~1-3 Hz |

| C-5 | ~90-100 | ³J(C,F) ~5-10 Hz |

| C-6 | ~110-120 | ²J(C,F) ~15-25 Hz |

| -OCH₃ | ~55-60 | No significant coupling |

Note: These are estimated values based on related compounds and general principles. Actual values may vary.

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The combined electronic effects of the fluorine and two methoxy groups dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The two methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine is a deactivating, ortho-, para-director.

The positions on the ring are activated to different extents:

-

Position 5: Ortho to the 4-methoxy group and para to the 2-methoxy group. This position is highly activated.

-

Position 3: Ortho to both the 2-methoxy and 4-methoxy groups. This position is also highly activated.

-

Position 6: Ortho to the fluorine and meta to the 4-methoxy group. This position is less activated than positions 3 and 5.

Therefore, electrophilic substitution is expected to occur predominantly at positions 3 and 5. The fluorine atom at position 1 will have a deactivating influence on its ortho positions (2 and 6), further favoring substitution at positions 3 and 5.

Figure 1. Logical relationship of electronic effects on the reactivity and regioselectivity of this compound in electrophilic aromatic substitution.

Experimental Protocols

Synthesis of this compound

A common route to fluorinated aromatic compounds is via the Balz-Schiemann reaction, starting from the corresponding aniline.

Reaction Scheme: 2,4-Dimethoxyaniline → 2,4-Dimethoxybenzenediazonium tetrafluoroborate → this compound

Protocol:

-

Diazotization:

-

Dissolve 2,4-dimethoxyaniline in a solution of tetrafluoroboric acid (HBF₄) in water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at low temperature to ensure complete formation of the diazonium salt.

-

The 2,4-dimethoxybenzenediazonium tetrafluoroborate will precipitate as a solid.

-

-

Isolation and Decomposition:

-

Filter the precipitated diazonium salt and wash with cold diethyl ether.

-

Carefully dry the salt.

-

Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition will yield this compound.

-

-

Purification:

-

The crude product can be purified by steam distillation followed by extraction with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Further purification can be achieved by fractional distillation or column chromatography.

-

Figure 2. Experimental workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Determination of pKa of a Related Phenol

The electronic effects of the substituents can be quantified by measuring the pKa of a related phenol, for example, 2-fluoro-4-methoxyphenol. A lower pKa value compared to a reference phenol indicates an increase in acidity due to electron-withdrawing effects.

Protocol (Spectrophotometric Method):

-

Preparation of Solutions:

-

Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

UV-Vis Spectroscopy:

-

For each buffer solution, add a small, constant amount of the phenol stock solution.

-

Record the UV-Vis absorption spectrum for each solution.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance of the acidic (protonated) and basic (deprotonated) forms of the phenol differ significantly.

-

Plot absorbance at a chosen wavelength versus pH.

-

The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve.

-

Applications in Drug Development

The introduction of fluorine into a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties. In the context of this compound as a building block:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Binding Affinity: The electronic changes induced by fluorine can alter the way a molecule interacts with its biological target, potentially increasing its binding affinity and potency.

The dimethoxybenzene scaffold is also a common motif in many biologically active natural products and synthetic drugs. The ability to selectively fluorinate this scaffold provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.

Conclusion

The electronic effects of fluorine in this compound are a nuanced interplay of a strong inductive withdrawal and a weak resonance donation, superimposed on the strong activating effects of the two methoxy groups. A thorough understanding of these principles is essential for predicting the reactivity and spectroscopic properties of this molecule and for leveraging its potential as a valuable building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4-dimethoxybenzene is a versatile aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and two activating methoxy groups, imparts a distinct reactivity profile and contributes to the enhanced metabolic stability of its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, supported by experimental protocols for key reactions and relevant data presented for easy comparison.

Chemical and Physical Properties

This compound is a white to light yellow clear liquid at room temperature.[4] It is soluble in various organic solvents, a property enhanced by the presence of the methoxy groups.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉FO₂ | [5] |

| Molecular Weight | 156.16 g/mol | [4] |

| CAS Number | 17715-70-7 | [5] |

| Appearance | White to light yellow clear liquid | [4] |

| Density | 1.188 g/mL at 25 °C | [5] |

| Boiling Point | 210 °C | [4] |

| Flash Point | 105 °C (221 °F) | [5] |

| Refractive Index | n20D 1.51 | [4] |

| Purity | ≥ 97% | [5] |

Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The methoxy groups will appear as singlets in the upfield region. |

| ¹³C NMR | The carbon atoms in the aromatic ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methoxy carbons will appear as distinct signals in the upfield region. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the methoxy groups, C-F stretching, and C=C stretching of the aromatic ring are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 156.16. |

Stability

This compound is generally stable under standard laboratory conditions and can be stored at room temperature.[1] However, its stability can be compromised under specific conditions.

-

Thermal Stability : While no specific data exists for this compound, studies on dimethoxybenzene isomers indicate that the initial pyrolytic step involves methoxy bond homolysis to eliminate a methyl radical. This suggests that at elevated temperatures, the methoxy groups are the most likely points of initial decomposition.

-

Chemical Stability : The compound is incompatible with strong oxidizing agents. The electron-rich aromatic ring is susceptible to oxidation, which can lead to decomposition. Reactions with strong acids can lead to protonation of the methoxy oxygen atoms, potentially facilitating cleavage of the methyl groups. Strong bases, particularly organolithium reagents, can deprotonate the aromatic ring.

Reactivity

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring. The two methoxy groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). The fluorine atom, while deactivating overall due to its high electronegativity, is also an ortho-, para-director.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the benzene ring, due to the two methoxy groups, makes this compound highly susceptible to electrophilic attack. The directing effects of the substituents are additive, strongly favoring substitution at the C5 position, which is ortho to the C4-methoxy group and para to the C2-methoxy group. The C3 and C6 positions are less favored due to steric hindrance from the adjacent methoxy groups.

Caption: Directing effects in electrophilic aromatic substitution of this compound.

Experimental Protocol: Nitration of an Isomeric Fluorodimethoxybenzene

This protocol for the nitration of 2-fluoro-1,4-dimethoxybenzene provides a valuable model for the electrophilic substitution of this compound.[6]

-

Reagents and Equipment :

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric acid (64-66%)

-

Ice water bath

-

Stirring apparatus

-

Standard laboratory glassware

-

-

Procedure :

-

A solution of nitric acid is cooled to 0 °C in an ice water bath with stirring.

-

2-Fluoro-1,4-dimethoxybenzene (1.0 equivalent) is slowly added to the cooled nitric acid.

-

The reaction mixture is stirred at 0 °C for 10 minutes.

-

The solution is then poured onto ice water and stirred for an additional 30 minutes to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

This reaction yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the powerful directing effect of the substituents.[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound, where fluoride would act as the leaving group, is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In the absence of such groups, harsh reaction conditions would be necessary to effect this transformation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Fluoro-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

1-Fluoro-2,4-dimethoxybenzene is a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block for complex molecular architectures. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures are paramount to ensure laboratory safety. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data sheets and general best practices for related compounds.

Physicochemical and Safety Data at a Glance

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | [1][2][3][4] |

| Molecular Weight | 156.16 g/mol | [1][2][3][4] |

| Appearance | White to light yellow clear liquid | [1] |

| Boiling Point | 210 °C | [1][2][3] |

| Flash Point | 105 °C (221 °F) | [5] |

| Density | 1.188 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.51 | [1][2][3] |

| Storage Class | 10 - Combustible liquids | [5] |

| Water Solubility | Immiscible | [6] |

Hazard Identification and Precautionary Measures

This compound is classified as a combustible liquid and is harmful if swallowed.[5] It is also known to cause skin and serious eye irritation.[7] While specific occupational exposure limits have not been established, it is crucial to minimize exposure through appropriate engineering controls and personal protective equipment.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

Storage Protocol

-

Container: Keep the container tightly closed when not in use.[7]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]

-

Incompatibilities: Store separately from strong oxidizing agents.[7]

-

Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Waste Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

-

Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[8][9]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its components, including "this compound."

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[8] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[10]

Conclusion

While this compound is a valuable reagent in chemical synthesis, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, including a thorough understanding of the available data and adherence to established best practices, is fundamental to a safe and productive research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound 97 17715-70-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. bucknell.edu [bucknell.edu]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. researchgate.net [researchgate.net]

Commercial Sourcing and Purity of 1-Fluoro-2,4-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for 1-fluoro-2,4-dimethoxybenzene (CAS No. 17715-70-7). This fluorinated aromatic compound is a key building block in the synthesis of pharmaceuticals and other specialty chemicals, making a thorough understanding of its quality paramount for research and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, typically in research-grade purities. The most common analytical method cited for purity assessment is Gas Chromatography (GC). Below is a summary of prominent commercial sources and their stated purity specifications.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | GC |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | GC |

| Chem-Impex | ≥ 98% | GC |

| Cenmed | 97% | Not Specified |

It is crucial to note that the stated purity is often a minimum specification. A review of a specific Certificate of Analysis from Thermo Scientific Chemicals for a particular lot of their 97% grade product revealed an actual purity of 99.8% as determined by GC, highlighting the potential for lot-to-lot variability and the importance of requesting lot-specific data.

Synthesis, Potential Impurities, and Purification

A common and industrially relevant synthetic route to this compound is the Balz-Schiemann reaction .[1][2] This reaction involves the diazotization of 2,4-dimethoxyaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Understanding this synthetic pathway is critical for anticipating potential impurities, which may include:

-

Unreacted Starting Material: Residual 2,4-dimethoxyaniline.

-

By-products from Incomplete Reaction: Un-decomposed diazonium salts.

-

Side-products: Phenolic compounds formed by the reaction of the diazonium salt with water.

-

Isomeric Impurities: While the directing effects of the methoxy groups favor the desired product, trace amounts of other isomers could potentially form.

-

Residual Solvents: Solvents used during the synthesis and workup.

Purification of the crude product is typically achieved through distillation and/or column chromatography.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive quality assessment of this compound.

Sourcing and Quality Control Workflow

Caption: Recommended workflow for sourcing and quality control of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound.

-

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

-

Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Proposed GC-MS Method Parameters:

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the quantitative analysis of this compound and the detection of non-volatile impurities.

-

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Proposed HPLC Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 40% B, hold for 2 minutes.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 275 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. ¹H, ¹³C, and ¹⁹F NMR should be performed. The ¹⁹F NMR spectrum is particularly useful for identifying any fluorine-containing impurities.

Conclusion

For researchers, scientists, and drug development professionals, ensuring the high purity of starting materials like this compound is a critical step in achieving reliable and reproducible results. While commercial suppliers provide a baseline level of quality, a comprehensive in-house quality control process employing a combination of GC-MS, HPLC, and NMR is strongly recommended. Understanding the synthetic route allows for a targeted search for potential impurities, leading to a more robust analytical validation and ultimately, greater confidence in the quality of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Fluoro-2,4-dimethoxybenzene: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,4-dimethoxybenzene is a key fluorinated aromatic intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom and methoxy groups on the benzene ring imparts unique electronic properties, influencing its reactivity and making it a valuable building block for creating complex molecular architectures. The fluorine substitution, in particular, is a widely used strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and overall pharmacological profile of drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical and spectroscopic properties, key reactions, and its role in the development of bioactive compounds. Detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and conceptual pathways are presented to serve as a practical resource for researchers in the field.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.16 g/mol | [1][2] |

| CAS Number | 17715-70-7 | [1][2] |

| Appearance | White to light yellow clear liquid | [1] |

| Density | 1.188 g/mL at 25 °C | [2] |

| Boiling Point | 210 °C | [1] |

| Refractive Index (n20D) | 1.51 | [1] |

| Flash Point | 105 °C (221 °F) | [2] |

Spectroscopic Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbons. The carbon atoms directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for structural assignment.[3] The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methoxy and fluoro groups.[4][5]

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the C-F bond, C-O bonds of the methoxy groups, and the aromatic ring. Key expected vibrational modes include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ethers): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

-

C-F stretching: ~1200-1100 cm⁻¹

1.1.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of methyl radicals (•CH₃) from the methoxy groups and potentially the loss of a formyl radical (•CHO) or carbon monoxide (CO).[6][7][8]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the Balz-Schiemann reaction of 2,4-dimethoxyaniline. This reaction proceeds via the diazotization of the aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

This protocol is adapted from established procedures for the Balz-Schiemann reaction.[1][9][10]

Materials:

-

2,4-Dimethoxyaniline

-

Tetrafluoroboric acid (HBF₄) (48-50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2,4-dimethoxyaniline in an aqueous solution of tetrafluoroboric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with vigorous stirring. The formation of the diazonium salt is typically indicated by a color change.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

-

Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash it with cold diethyl ether.

-

Thermal Decomposition: Carefully heat the isolated and dried diazonium salt in a suitable apparatus. The decomposition is typically carried out under reduced pressure to facilitate the removal of the gaseous byproducts (BF₃ and N₂). The product, this compound, is collected as a distillate.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

Yield: The reported yields for Balz-Schiemann reactions can vary but are often in the range of 60-80%.

Chemical Reactions of this compound

The electron-rich nature of the aromatic ring, due to the two methoxy groups, makes this compound susceptible to electrophilic aromatic substitution reactions. The fluorine atom and the methoxy groups act as directors for incoming electrophiles.

Electrophilic Aromatic Substitution

The methoxy groups are strong activating groups and are ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. The positions for electrophilic attack are therefore governed by the interplay of these directing effects.

3.1.1. Nitration

A representative electrophilic substitution is nitration. The nitration of the isomeric 2-fluoro-1,4-dimethoxybenzene has been reported to proceed in high yield, providing a good model for the reactivity of this compound.[11]

Experimental Protocol: Nitration of a Fluorodimethoxybenzene Derivative (Adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene[11])

Materials:

-

This compound

-

Nitric acid (concentrated)

-

Ice water

Procedure:

-

In a reaction vessel, cool a solution of concentrated nitric acid to 0 °C using an ice bath.

-

Slowly add this compound to the stirred nitric acid solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for a short period (e.g., 10-30 minutes).

-

Pour the reaction mixture onto ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain the nitrated derivative.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[12][13][14] Its utility is particularly prominent in the fields of medicinal chemistry and agrochemical research.

Role in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a common strategy to enhance their pharmacological properties.[15][16] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate the pKa of nearby functional groups.[15] The 2,4-dimethoxyphenyl moiety is also found in numerous biologically active natural products and synthetic compounds. Derivatives of 2,4-dimethoxyphenyl dithiolopyrrolone, for example, have been investigated as inhibitors of bacterial RNA polymerase.[12]

While the direct biological activity of this compound is not extensively documented, it is a key building block for more complex molecules with therapeutic potential. For instance, derivatives of dimethoxybenzene have been explored in the design of anticancer agents and inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[17][18]

Conceptual Signaling Pathway Involvement

Given that 2,4-dimethoxyphenyl derivatives have been incorporated into molecules targeting bacterial RNA polymerase, a conceptual workflow for the initial stages of drug discovery involving such compounds can be visualized. This workflow illustrates the logical progression from a starting fragment like this compound to the identification of a potential antibacterial agent.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. This compound 97 17715-70-7 [sigmaaldrich.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 13C NMR spectrum [chemicalbook.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Advances in biosynthesis of fluorinated products [actamicro.ijournals.cn]

- 17. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 1-Fluoro-2,4-dimethoxybenzene from Hydroquinone for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 1-fluoro-2,4-dimethoxybenzene, a key building block in medicinal chemistry, starting from the readily available precursor, hydroquinone. The synthetic route involves a two-step process: the exhaustive methylation of hydroquinone to form 1,4-dimethoxybenzene, followed by a regioselective electrophilic fluorination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and application in research and drug development settings.

Introduction

Organofluorine compounds are of immense interest in the pharmaceutical and agrochemical industries, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2]

This compound is a valuable aromatic intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its structure, featuring an electron-rich dimethoxybenzene ring activated towards electrophilic substitution and a strategically placed fluorine atom, makes it a versatile precursor. This application note details a reliable and efficient two-step synthesis from hydroquinone, providing researchers with a practical pathway to access this important compound.

Synthetic Pathway Overview